molecular formula C8H22N6O4S B019900 1,6-Bis(guanidino)hexane Sulfate CAS No. 6966-26-3

1,6-Bis(guanidino)hexane Sulfate

Cat. No.: B019900
CAS No.: 6966-26-3
M. Wt: 298.37 g/mol
InChI Key: FNHVGMUTFGZIDG-UHFFFAOYSA-N
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Description

1,6-Bis(guanidino)hexane sulfate is a chemical compound with the molecular formula C₈H₂₂N₆O₄S and a molecular weight of 298.36 g/mol . It is also known as N,N’‘’-1,6-Hexanediylbis-guanidine sulfate. This compound is characterized by the presence of two guanidino groups attached to a hexane backbone, making it a bis-guanidine derivative. It is typically used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

1,6-Bis(guanidino)hexane sulfate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(guanidino)hexane sulfate can be synthesized through the reaction of hexanediamine with guanidine derivatives. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction typically proceeds under basic conditions, with the hexanediamine reacting with an activated guanidine precursor . The reaction conditions often involve the use of strong aqueous bases or acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(guanidino)hexane sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(guanidino)hexane sulfate is unique due to its dual guanidino groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in applications where strong basicity and hydrogen bonding capabilities are required.

Properties

IUPAC Name

2-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N6.H2O4S/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;1-5(2,3)4/h1-6H2,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHVGMUTFGZIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280807
Record name 1,6-Bis(guanidino)hexane Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-26-3
Record name NSC18759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Bis(guanidino)hexane Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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